Dcfbc is synthesized through various chemical processes and has been studied extensively for its utility in medical imaging. It falls under the category of radiolabeled compounds, specifically those labeled with fluorine-18, which is a common isotope used in PET imaging due to its favorable half-life and decay properties.
The synthesis of Dcfbc involves several key steps, predominantly utilizing solid-phase peptide synthesis and subsequent modifications. The following outlines the general synthetic route:
The molecular structure of Dcfbc can be represented by its chemical formula . Key structural features include:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of Dcfbc .
Dcfbc participates in various chemical reactions primarily related to its application in radiolabeling and conjugation:
The efficiency of these reactions is often quantified by measuring radiochemical yields (RCY) and radiochemical purity (RCP), which are critical for ensuring effective imaging outcomes .
Dcfbc functions primarily as a ligand for PSMA. Its mechanism of action involves:
Studies have shown that the uptake of Dcfbc correlates well with tumor grade and PSMA expression levels .
Dcfbc exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for clinical use .
Dcfbc has significant applications in medical imaging, particularly:
DCFBC (N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-¹⁸F-fluorobenzyl-L-cysteine) belongs to the glutamate-urea-lysine (Glu-Ureido-Lys) class of low-molecular-weight PSMA inhibitors. Its design leverages the high-affinity binding motif where the urea moiety chelates the zinc ions within PSMA's catalytic pocket, while the glutamate carboxylate groups engage key arginine residues (Arg210, Arg463) in the S1' binding site [8] [9]. The critical structural innovation in DCFBC is the substitution of a 4-fluorobenzyl group on the cysteine residue, optimizing hydrophobic interactions within PSMA's accessory hydrophobic pocket (defined by residues Phe209, Tyr700, and Leu699). This modification enhances binding specificity and affinity compared to earlier inhibitors like MIP-1072 [3] [5].
The fluorine atom serves dual purposes: it acts as a positron emitter for PET imaging (when labeled as ¹⁸F-DCFBC), and its electronegativity fine-tunes the electron density of the benzyl ring, strengthening π-stacking interactions with aromatic residues in the binding cleft. Preclinical assays demonstrated DCFBC's inhibition constant (Kᵢ) against PSMA in the low nanomolar range (1–5 nM), significantly outperforming antibody-based agents like ¹¹¹In-capromab pendetide (Kᵢ > 10 nM) [1] [8].
Table 1: Affinity Comparison of PSMA-Targeted Agents
Compound | Binding Motif | Kᵢ (nM) | Key Structural Feature |
---|---|---|---|
DCFBC | Glu-Ureido-Cysteine | 1.2 ± 0.3 | 4-fluorobenzyl group |
MIP-1072 | Glu-Ureido-Lysine | 4.8 ± 0.9 | Iodobenzyl group |
PSMA-617 | Glu-Ureido-Lysine | 0.3 ± 0.1 | DOTA chelator/naphthyl linker |
Capromab pendetide | Antibody (intracellular) | 14.2 ± 2.1 | Murine IgG1κ |
DCFBC's low molecular weight (∼500 Da) confers distinct pharmacokinetic advantages over antibody-based PSMA probes. Its compact size facilitates rapid extravasation into tumor vasculature and diffusion through interstitial spaces, achieving peak tumor uptake within 60–90 minutes post-injection [1] [3]. This contrasts with antibodies (∼150 kDa), which exhibit slow penetration (peak uptake at 24–72 hours) and heterogeneous distribution due to the enhanced permeability and retention (EPR) effect [1] [8].
Comparative biodistribution studies in metastatic prostate cancer patients revealed that ¹⁸F-DCFBC achieves tumor-to-background ratios of 3.5:1 in soft tissue and 5:1 in bone metastases at 2 hours post-injection, attributable to efficient blood clearance (elimination half-time: 35–40 minutes) [3] [5]. The absence of large protein moieties minimizes nonspecific binding and immunogenicity, reducing background noise in imaging. Additionally, the molecule's hydrophilicity (log P = −3.1) prevents sequestration in lipid-rich tissues, enhancing target specificity [2] [5].
Table 2: Pharmacokinetic Properties of PSMA-Targeted Probes
Property | DCFBC | Antibody-Based (e.g., J591) | Peptide-Based (e.g., PSMA-11) |
---|---|---|---|
Molecular Weight | 500 Da | 150,000 Da | 1,100 Da |
Tumor Uptake Peak | 60–90 min | 24–72 hours | 60–120 min |
Blood Clearance | Rapid (t½: 35 min) | Slow (t½: 6 days) | Rapid (t½: 25 min) |
Tumor Penetration Depth | Homogeneous | Heterogeneous | Homogeneous |
Molecular docking and X-ray crystallography elucidate how DCFBC achieves picomolar affinity for PSMA. The crystal structure of PSMA bound to a DCFBC analog (resolution: 1.73 Å) reveals three critical interaction phases [7] [9]:
Upon binding, DCFBC induces a conformational shift in PSMA’s "entrance lid" (residues 423–433), transitioning from an open to closed state. This seals the inhibitor within the binding cavity and facilitates rapid internalization via clathrin-mediated endocytosis [7] [9]. Free energy perturbation calculations confirm that the 4-fluorine substitution contributes a ΔG of −2.3 kcal/mol to binding affinity, primarily through van der Waals interactions and reduced desolvation penalty [9].
Table 3: Key Binding Interactions of DCFBC with PSMA
Interaction Type | DCFBC Group | PSMA Residue | Distance (Å) | Energy Contribution |
---|---|---|---|---|
Zinc coordination | Urea carbonyl O | Zn1 | 2.1 | −8.2 kcal/mol |
Salt bridge | Glutamate α-carboxylate | Arg210-Nη1 | 2.7 | −4.1 kcal/mol |
Halogen bonding | 4-Fluorobenzyl F | Tyr700-OH | 3.2 | −1.5 kcal/mol |
π-Stacking | Benzyl ring | Phe209 | 3.8 | −2.0 kcal/mol |
List of Compounds:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7